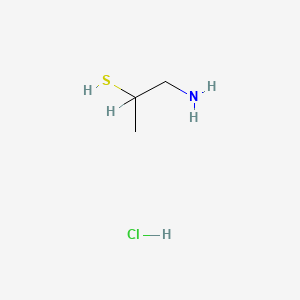

1-Amino-2-propanethiol hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Amino-2-propanethiol hydrochloride and related compounds involves multiple steps, including asymmetric reactions and multicomponent reactions, to achieve high yields and selectivity. For instance, asymmetric synthesis of α-amino-1,3-dithianes via chiral N-phosphonyl imine-based Umpolung reactions has been achieved with good chemical yields and excellent diastereoselectivities, avoiding traditional purification techniques (Kattamuri et al., 2011). Additionally, the synthesis of 1-Amino-2-[3-13C]propanol hydrochloride via coupling reactions and subsequent reductions indicates a versatile approach to introducing isotopic labels for analytical purposes (Iida, Nakajima, & Kajiwara, 2008).

Molecular Structure Analysis

The molecular structure of this compound and similar compounds is crucial for understanding their reactivity and interaction with various reagents. Multicomponent reactions of amino alcohols with formaldehyde and dithiols have been utilized for the synthesis of hydroxyl-substituted 1,3,5-dithiazepanes, where the stereochemistry was determined by X-ray diffraction, highlighting the importance of structural analysis in synthesis (Khabibullina et al., 2014).

Chemical Reactions and Properties

The reactivity of this compound with various reagents demonstrates its versatility as an intermediate. For example, the reaction with Hg(2)Cl(2) has yielded polynuclear compounds, showing the compound's potential in forming complex structures with metal ions (Bharara et al., 2005). Additionally, its use in thioacetalization reactions as a nonthiolic, odorless 1,3-propanedithiol equivalent underlines its utility in organic synthesis (Liu et al., 2003).

Applications De Recherche Scientifique

Synthesis of Oxazolines and Thiazolines

1-Amino-2-propanethiol hydrochloride plays a role in the synthesis of oxazolines and thiazolines, compounds with potential applications in organic chemistry and pharmaceutical research. A study demonstrated the use of 2-aminoethanethiol hydrochloride for synthesizing 2-substituted thiazolines with high yields under microwave irradiation, showcasing its utility in facilitating efficient and rapid chemical reactions (Katritzky et al., 2004).

Crystal Structures in Inorganic Chemistry

In inorganic chemistry, this compound contributes to the study of crystal structures. Research involving the combination of this compound with mercury compounds resulted in the formation of unique molecular and polymeric structures. These studies provide insights into the complex interactions and structures that can be formed with this compound (Bharara et al., 2006).

Physiologically Based Pharmacokinetic Modeling

In pharmacokinetic research, this compound is used in studies to develop models that predict the distribution and concentration of drugs in various organs. For example, research on FTY720, a sphingosine-1-phosphate receptor agonist, used physiologically based pharmacokinetic modeling to understand its distribution in the body, demonstrating the compound's relevance in pharmacological research (Meno-Tetang et al., 2006).

Mercurophilic Interaction Studies

This compound is also instrumental in studying mercurophilic interactions, particularly in novel polynuclear Hg(II)-2-aminoethanethiolates. These studies are significant in understanding the chemistry of mercury compounds and their potential applications or implications in various fields, including environmental chemistry and materials science (Bharara et al., 2005).

Safety and Hazards

Orientations Futures

1-Amino-2-propanethiol hydrochloride forms a self-assembled monolayer (SAM) of amine-terminated alkanethiol. It can be used to form a spacer layer that provides a gap between the metal surface and nanoparticles . This property can be potentially used in high-speed switching devices and in photovoltaic and other photo-sensors based devices .

Propriétés

IUPAC Name |

1-aminopropane-2-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZBCEYVAPRCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

598-36-7 (Parent) | |

| Record name | 2-Propanethiol, 1-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

127.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4146-16-1 | |

| Record name | 2-Propanethiol, 1-amino-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4146-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanethiol, 1-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)

![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)